Formamidine Hydroiodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Formamidine Hydroiodide, also known as Formamidinium Iodide, has the chemical formula CH₅IN₂ and a molecular weight of approximately 171.97 g/mol. It appears as a white to almost white crystalline powder and is soluble in water and organic solvents such as dimethylformamide and dimethyl sulfoxide . This compound is notable for its use in various

FAI should be handled with care in a well-ventilated fume hood due to the following potential hazards:

- Acute toxicity: Limited data available, but it is advisable to handle with gloves and avoid inhalation or ingestion [, ].

- Skin and eye irritant: May cause irritation upon contact [, ].

- Iodide hazards: The iodide anion can decompose to release iodine vapor, which is a respiratory irritant [].

Please note:

- The information on physical and chemical properties is limited and should be further investigated for specific applications.

- Always consult the Safety Data Sheet (SDS) for FAI before handling it in the lab.

- This analysis focuses on FAI's role in perovskite research. FAI may have other applications or properties not explored here.

Additionally, it can be involved in reactions that produce formamidines through the interaction with isonitriles and amines under specific catalytic conditions .

Formamidine Hydroiodide can be synthesized through several methods:

- Reaction with Iodine: One common method involves reacting formamidine hydrochloride with iodine under controlled conditions to yield Formamidine Hydroiodide.

- From Isonitriles: Another method includes the reaction of isonitriles with primary or secondary amines, often catalyzed by metal ions such as silver or copper .

- Direct Synthesis: It can also be synthesized by combining formamide with hydroiodic acid under specific conditions.

These methods highlight the versatility of Formamidine Hydroiodide in synthetic organic chemistry.

Formamidine Hydroiodide finds utility in various fields:

- Material Science: It is used in the preparation of perovskite materials for solar cells due to its ability to enhance the properties of these materials .

- Organic Synthesis: As a reagent or intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Catalysis: Its role as an amino surrogate allows for novel catalytic processes that facilitate complex organic transformations .

Several compounds share structural similarities with Formamidine Hydroiodide. Here’s a comparison highlighting its unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Formamidinium Chloride | CH₄N₂.HCl | More stable than hydroiodide; used in similar reactions. |

| Methylammonium Iodide | CH₃NH₃I | Simpler structure; primarily used in ionic crystals. |

| Guanidinium Iodide | CH₅N₃I | Contains a guanidine group; used in biochemistry. |

Formamidine Hydroiodide stands out due to its dual role as a reagent and a precursor for advanced materials like perovskites, which are critical for modern energy applications.

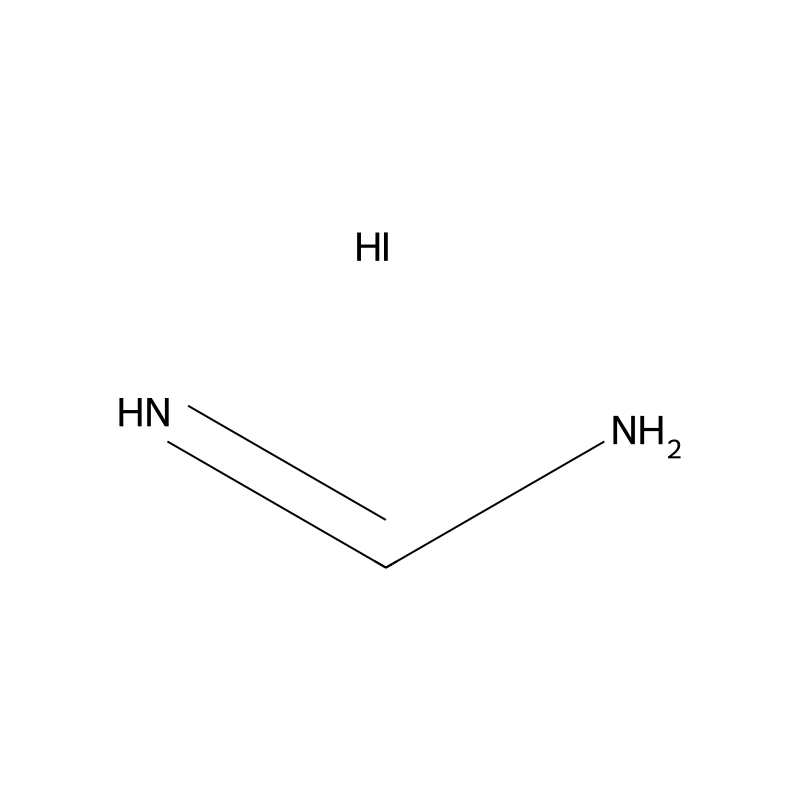

Formamidine hydroiodide exhibits a complex temperature-dependent structural evolution across multiple polymorphic phases. At 100 K, the compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 4.8211(6) Å, b = 13.776(3) Å, c = 7.0113(10) Å, β = 98.06(3)°, and V = 461.06(14) ų [1]. The formamidinium cation adopts a planar symmetrical structure with a remarkably low root-mean-square deviation of 0.002 Å, indicating high structural rigidity [1] [2].

The C—N bond lengths within the formamidinium cation are 1.301(7) Å and 1.309(8) Å, demonstrating the characteristic delocalized bonding pattern of the formamidinium ion where the positive charge is distributed across the N-C-N backbone [1] [3]. This delocalization is consistent with the resonance structures H₂N—CH=NH₂⁺ and H₂N⁺=CH—NH₂, which contribute to the planar geometry and enhanced stability of the cation [4].

The iodide anion does not lie within the cation plane but deviates from it by 0.643(10) Å [1]. This displacement is crucial for the formation of the three-dimensional hydrogen bonding network that stabilizes the crystal structure. The geometric arrangement facilitates optimal electrostatic interactions while maintaining the integrity of the hydrogen bonding patterns.

Polymorphic Transitions

Formamidine hydroiodide exhibits three distinct polymorphic phases with well-defined transition temperatures. The compound undergoes solid-solid phase transitions at 346 K (monoclinic to orthorhombic) and 387 K (orthorhombic to cubic), followed by melting at 525 K [1] [5] [3]. The transition enthalpies are 2.60 kJ mol⁻¹ for the first transition and 2.75 kJ mol⁻¹ for the second transition [1] [2].

The monoclinic phase (100-346 K) represents the ordered low-temperature form with well-defined hydrogen bonding patterns. The orthorhombic phase (346-387 K) exhibits unit cell parameters a = 7.3915(8) Å, b = 6.3358(8) Å, c = 5.2391(9) Å, representing a significant structural rearrangement [1]. The cubic phase (387-525 K) displays characteristics of a plastic crystal with a = 5.0571(5) Å, where the formamidinium cations undergo dynamic reorientational motions [1] [6].

The entropy changes associated with these transitions are substantial: ΔS(III→II) = 9 J mol⁻¹ K⁻¹ and ΔS(II→I) = 10 J mol⁻¹ K⁻¹ [6]. These values indicate an order-disorder mechanism, where the formamidinium cations progressively gain rotational freedom as temperature increases. The sum of entropy changes for both transitions (19 J mol⁻¹ K⁻¹) is comparable to the entropy of melting (17 J mol⁻¹ K⁻¹), characteristic of ionic crystals exhibiting high-temperature plastic phases [6].

Temperature-Dependent Phase Behaviors

The temperature-dependent structural evolution of formamidine hydroiodide is characterized by progressive changes in molecular dynamics and hydrogen bonding networks. Nuclear magnetic resonance relaxation studies reveal that the spin-lattice relaxation time T₁ shows distinct temperature dependencies across different phases [6]. In the low-temperature phase (below 210 K), restricted librational motions occur with activation energy Ea = 9.17 kJ mol⁻¹ [6].

Between 210 and 346 K, the relaxation behavior exhibits two different slopes with activation energies of approximately 20.5 and 40 kJ mol⁻¹, indicating the progressive activation of different rotational axes of the formamidinium cation [6]. The phase transition at 346 K is accompanied by a dramatic jump in T₁ from 60 ms to 380 ms, reflecting the sudden change in molecular dynamics [6].

The second moment analysis of proton nuclear magnetic resonance demonstrates that formamidinium cations undergo reorientations around the axis parallel to the N-N line between 180 and 270 K [6]. Above 270 K, the rotation becomes restricted by stronger hydrogen bonds until the first phase transition at 346 K, where hydrogen bonds break and free rotation is achieved [6]. The transition at 388 K leads to overall tumbling reorientations of the organic cations, characteristic of the plastic phase [6].

Dielectric measurements reveal the dynamic nature of the formamidinium cations, particularly around the higher-temperature phase transitions. The dielectric response around 387 K, combined with entropy change effects and second moment values, clearly indicates the plastic behavior of the high-temperature phase [6].

Hydrogen Bonding Patterns and Ionic Interactions

The crystal structure of formamidine hydroiodide is dominated by extensive hydrogen bonding networks that provide structural stability across all polymorphic phases. The formamidinium cation and iodide anion form tight ionic pairs through strong N—H⋯I hydrogen bonds with geometric parameters N1—H1A⋯I1 (N⋯I = 3.612(5) Å, H⋯I = 2.77 Å, angle = 156°) and N2—H2A⋯I1 (N⋯I = 3.622(4) Å, H⋯I = 2.74 Å, angle = 166°) [1] [2].

These tight ionic pairs form hydrogen-bonded zigzag-like chains propagating along the [20-1] direction through strong intermolecular N—H⋯I interactions [1]. The hydrogen-bonded chains are further organized into stacks along the direction, creating a three-dimensional network that stabilizes the crystal structure [1]. The hydrogen bonding distances are consistent with moderate to strong hydrogen bonds, reflecting the electrostatic nature of the cation-anion interactions.

The hydrogen bonding patterns undergo significant changes during phase transitions. Nuclear magnetic resonance studies indicate that hydrogen bond breaking is essential for the reorientational motions of formamidinium cations [6]. The activation energies for molecular motions reflect the energetic cost of breaking and reforming these hydrogen bonds during thermal motion.

In formamidinium triiodide phases, additional hydrogen bonding patterns emerge where each terminal iodine atom connects with three neighboring planar formamidinium cations through N—H⋯I hydrogen bonds with lengths varying from 2.81 to 3.08 Å [7]. This creates a deformed two-dimensional framework that demonstrates the versatility of formamidinium-iodide hydrogen bonding interactions.

Advanced Spectroscopic Characterization

Vibrational Spectroscopy

Infrared and Raman spectroscopy provide comprehensive insights into the vibrational modes of formamidine hydroiodide across different phases. The vibrational spectrum is dominated by characteristic formamidinium cation modes, with N-H stretching vibrations appearing in the 3400-3200 cm⁻¹ region for asymmetric stretching and 3000-2800 cm⁻¹ for symmetric stretching [8] [9]. These bands exhibit high temperature sensitivity and serve as probes for hydrogen bonding strength changes during phase transitions.

The C=N stretching vibration appears around 1700-1600 cm⁻¹, while the C-N stretching modes are observed at approximately 1640 cm⁻¹ and 1300 cm⁻¹ [8] [9]. The NH₂ bending mode occurs near 1600 cm⁻¹, and the CH bending mode appears around 1390 cm⁻¹ [8] [9]. Temperature-dependent studies reveal that these vibrational modes undergo systematic shifts and intensity changes at phase transition temperatures, providing spectroscopic signatures of structural transformations.

Raman spectroscopy of formamidinium-containing compounds reveals that the C-N antisymmetric stretching mode at approximately 1700 cm⁻¹ is particularly sensitive to hydrogen bonding interactions [10] [11]. The symmetric C-N stretching mode around 1300 cm⁻¹ provides complementary information about the electronic structure of the formamidinium cation [10]. In triiodide phases, an additional characteristic band appears at 113 cm⁻¹, attributed to the symmetric stretching of the I₃⁻ anion [7].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and molecular dynamics of formamidine hydroiodide. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals for the formamidinium cation with the CH proton appearing as a singlet around 7.77-7.88 ppm [12] [13]. The NH₂ protons typically appear as broad signals between 6.5-7.0 ppm in non-exchanging solvents, with rapid exchange observed in protic solvents like D₂O where they appear around 4.5-6.5 ppm [12] [13].

¹³C nuclear magnetic resonance reveals the characteristic C=N carbon signal around 160 ppm, with coupling constants providing information about hybridization and bonding characteristics [12] [14]. The magnitude of ¹JCH coupling constants (185.3 Hz for formamidinium carbon) indicates the electronic environment and hybridization state of the carbon atoms [14]. These values are consistent with the planar, delocalized structure of the formamidinium cation.

¹⁵N nuclear magnetic resonance studies provide direct information about the nitrogen environments, with the imine nitrogen typically appearing around -280 ppm and the amine nitrogens around -300 ppm [15] [16]. The ¹⁵N quadrupole coupling parameters reveal details about the electric field gradients around nitrogen atoms, providing insights into hydrogen bonding and molecular motion [15] [16].

Mass Spectrometry

Mass spectrometry analysis of formamidine hydroiodide provides fragmentation patterns that confirm the molecular structure and stability. The molecular ion peak appears at m/z 171.97, corresponding to the intact formamidinium iodide complex [12]. The base peak typically corresponds to the formamidinium cation [CH₅N₂]⁺ at m/z 45.04, indicating the preferential loss of the iodide anion during ionization [12].

Electronic Spectroscopy

Ultraviolet-visible spectroscopy of formamidine hydroiodide reveals electronic transitions characteristic of both the formamidinium cation and iodide anion. The absorption spectrum typically shows strong absorption in the 250-300 nm region, attributed to n→π* transitions of the iodide anion [12]. Medium-intensity absorption around 350-400 nm corresponds to π→π* transitions of the formamidinium cation [12].

Charge transfer transitions between the cation and anion contribute to absorption in the 400-500 nm region, while weak absorption extending to 500-600 nm may arise from weak d-d transitions or vibronic coupling effects [12]. The temperature dependence of these transitions provides information about the electronic structure changes during phase transitions and the strength of cation-anion interactions.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant